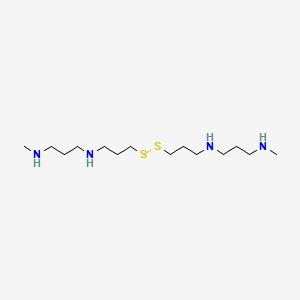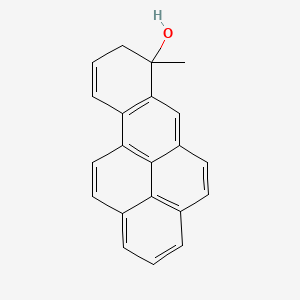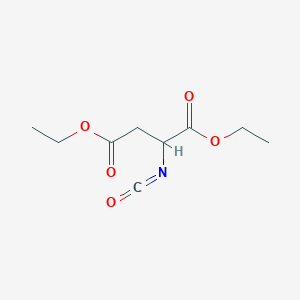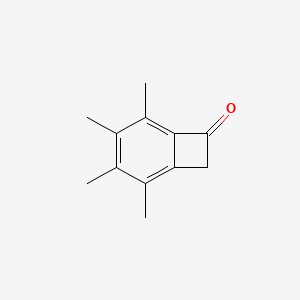
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of triazoloacridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to an acridinone moiety, which is further substituted with an imidazoacridinone group.
Métodos De Preparación
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acridinone and imidazoacridinone groups. The synthetic route typically starts with the preparation of the triazole intermediate, followed by cyclization reactions to form the acridinone and imidazoacridinone structures. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or acridinone rings, using reagents like alkyl halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.
Aplicaciones Científicas De Investigación
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and acridinone moieties can bind to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar compounds to 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- include other triazoloacridinones and imidazoacridinones. These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects.
Propiedades
Número CAS |
166756-63-4 |
|---|---|
Fórmula molecular |
C34H30N8O2 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
10-[3-[methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C34H30N8O2/c1-40(18-6-16-35-23-12-14-25-31-29(23)33(43)21-8-2-4-10-27(21)41(31)20-37-25)19-7-17-36-24-13-15-26-32-30(24)34(44)22-9-3-5-11-28(22)42(32)39-38-26/h2-5,8-15,20,35-36H,6-7,16-19H2,1H3 |
Clave InChI |
FGWARXSCGJFBCM-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


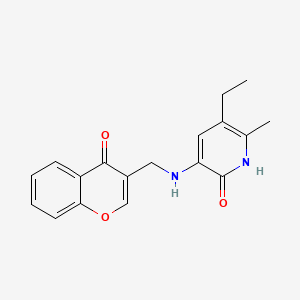
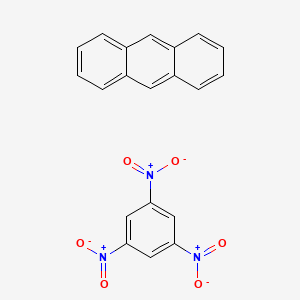
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
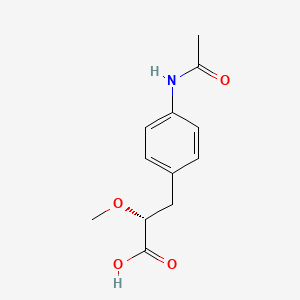
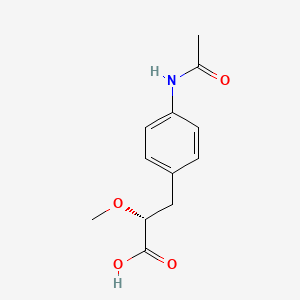
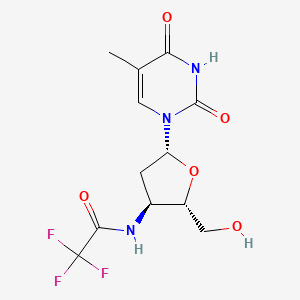
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
